REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][N:6]([C:8]([C:11]1[C:19]2[C:14](=CC=CC=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)C=1)(O)C)C.[OH-].[K+].[CH:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(O)C.O>[CH3:5][NH:6][CH2:8][CH:11]([C:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:14]=1)[OH:2] |f:2.3|
|
Name
|
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gives an oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
Recrystallization from diisopropyl ether
|
Type
|
CUSTOM
|
Details
|
gives a pure product, m.p. 75°-77° C
|
Type
|
CUSTOM
|
Details
|
Most of the solvent is evaporated under reduced pressure, water (25 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
the amine is extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCC(O)C1=CC2(C3=CC=CC=C13)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |